molecular formula C8H7BrN2O B13667114 (5-Bromo-7-benzimidazolyl)methanol

(5-Bromo-7-benzimidazolyl)methanol

Katalognummer: B13667114
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: WKHUQIWKPOJHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-7-benzimidazolyl)methanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a bromine atom at the 5th position and a hydroxymethyl group at the 7th position of the benzimidazole ring makes this compound a unique and valuable compound for scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of (5-Bromo-7-benzimidazolyl)methanol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

(5-Bromo-7-benzimidazolyl)methanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(5-Bromo-7-benzimidazolyl)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Bromo-7-benzimidazolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of viruses and cancer cells, while its binding to enzymes can disrupt metabolic pathways essential for the survival of microorganisms .

Vergleich Mit ähnlichen Verbindungen

(5-Bromo-7-benzimidazolyl)methanol can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the bromine and hydroxymethyl groups, contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

(6-bromo-1H-benzimidazol-4-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-2,4,12H,3H2,(H,10,11)

InChI-Schlüssel

WKHUQIWKPOJHDE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1CO)N=CN2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.